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Compound of Interest

Compound Name: CB-7921220

Cat. No.: B15569834 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the

isoform specificity of the novel adenylyl cyclase inhibitor, CB-7921220, with supporting

experimental data and protocols.

This guide provides a detailed comparison of the investigational adenylyl cyclase (AC) inhibitor,

CB-7921220, against other known AC inhibitors. The data presented is derived from in vitro

studies assessing the compound's activity against various AC isoforms.

Overview of CB-7921220
CB-7921220 is a novel small molecule inhibitor of adenylyl cyclase identified through a

structure-based virtual screen targeting the ATP binding site of the enzyme.[1] Chemically, it is

known as 6-[2-(4-aminophenyl)vinyl]-2-pyridinecarboxylic acid.[1] Pre-clinical data indicates

that CB-7921220 exhibits some preference for AC1, however, it does not effectively distinguish

between the AC1 and AC6 isoforms.[1]

Quantitative Comparison of Inhibitor Specificity
The following table summarizes the inhibitory activity of CB-7921220 in comparison to other

adenylyl cyclase inhibitors against a panel of AC isoforms. The data highlights the varying

degrees of potency and selectivity of these compounds.
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Comp
ound

AC1 AC2 AC3 AC4 AC5 AC6 AC7 AC8 AC9

CB-

79212

20 (%

Inhibiti

on at

100

µM)

~60% ~20% N/A N/A ~20% ~60% N/A N/A N/A

SQ22,

536

(IC50

in µM)

160 ±

30

1600 ±

500

110 ±

10

1000 ±

200
10 ± 1 11 ± 2

1100 ±

200
>1000 >1000

NKY8

0

(IC50

in µM)

130 ±

20

1200 ±

200

130 ±

10

900 ±

100
10 ± 1 20 ± 3

1200 ±

200
>1000 >1000

CB-

66735

67

(IC50

in µM)

77 ±

10
>300 N/A N/A >300

150 ±

20
N/A N/A N/A

CB-

78334

07

(IC50

in µM)

>300
147 ±

20
N/A N/A >300 >300 N/A N/A N/A

Data

for

CB-

79212

20 is

presen

ted as
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percen
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inhibiti

on at a
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µM as

report
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source

literatu

re.

IC50

values

for

CB-

79212

20

across

the full

panel

of AC

isofor

ms are

not

current

ly

availa

ble.

Data

for

SQ22,
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536,

NKY8

0, CB-

66735

67,

and

CB-

78334

07 are

presen

ted as

IC50

values

(µM) ±

SEM.

N/A

indicat

es that

data

was

not

availa

ble in

the

cited

source

.[1]

Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context of this research, the following diagrams

illustrate the adenylyl cyclase signaling pathway and the general experimental workflow used to

assess inhibitor specificity.
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Adenylyl Cyclase Signaling Pathway
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Workflow for Assessing AC Inhibitor Specificity
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Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide, based on

the protocols described in the source literature.[1]

Adenylyl Cyclase Membrane Assays

Membrane Preparation: Membranes were prepared from Sf9 insect cells or HEK293 cells

that were engineered to express a single isoform of adenylyl cyclase.

Reaction Mixture: The assay was initiated by adding a reaction mixture to the prepared

membranes. This mixture contained [α-32P]ATP as a substrate and 10 mM MgCl2.

AC Activation: To stimulate AC activity, specific activators were used for different isoforms.

For AC isoforms 1 through 7 expressed in Sf9 membranes, 50 µM of forskolin was used. For

AC8 expressed in HEK293 cell membranes, activation was achieved with 100 µM of calcium

and 300 µM of calmodulin. For AC9, also in HEK293 membranes, 300 nM of the G-protein

subunit Gαs complexed with GTPγS was used as the activator.

Incubation: The reaction was allowed to proceed for 10 minutes at a temperature of 30°C in

a final reaction volume of 50 µl.

Inhibitor Addition: The test compounds, including CB-7921220, were dissolved in 100%

DMSO. Dilutions were also made in DMSO and then added directly to the AC membrane

preparations. The final concentration of DMSO in the adenylyl cyclase assays was kept

below 5%.[1]

Reaction Termination: The enzymatic reaction was stopped by the addition of a solution

containing 2.5% sodium dodecyl sulfate (SDS), 50 mM ATP, and 1.75 mM cAMP.

Quantification of cAMP: The amount of [32P]cAMP produced was quantified to determine the

level of adenylyl cyclase activity and, consequently, the inhibitory effect of the test

compounds.

In Silico Structure-Based Screening and Docking
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The identification of CB-7921220 was the result of a structure-based virtual screen that

targeted the ATP binding site of adenylyl cyclase.[1] This computational approach allowed for

the screening of a large library of chemical structures to identify novel compounds with the

potential to inhibit AC activity.[1] The docking studies predicted that CB-7921220 binds within

the catalytic site of the enzyme.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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